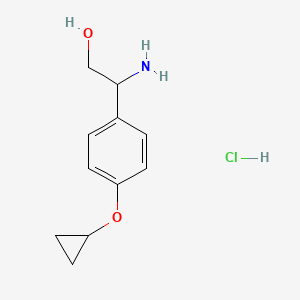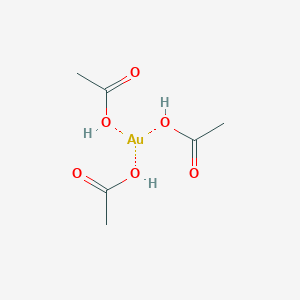
Gold acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Gold(III) acetate can be synthesized through the reaction of gold(III) hydroxide with glacial acetic acid. The reaction is as follows :
Au(OH)3+3CH3COOH→Au(CH3COO)3+3H2O
In industrial settings, gold(III) acetate can also be prepared by dissolving gold(III) hydroxide in glacial acetic acid . Additionally, it can react with 2-(p-tolyl)pyridine in the presence of trifluoroacetic acid to form gold(III) trifluoroacetate .
Analyse Chemischer Reaktionen
Gold(III) acetate undergoes various chemical reactions, including:
Decomposition: At 170°C, gold(III) acetate decomposes to gold metal.
Reaction with sulfur: When sonicated with cyclo-octasulfur in decalin, it forms gold(III) sulfide.
Formation of gold nanoparticles: The thermal decomposition of gold(III) acetate has been studied as a pathway to produce gold nanoparticles.
Common reagents used in these reactions include glacial acetic acid, trifluoroacetic acid, and cyclo-octasulfur .
Wissenschaftliche Forschungsanwendungen
Gold(III) acetate has numerous applications in scientific research:
Wirkmechanismus
Gold(III) acetate exerts its effects primarily through the formation of gold nanoparticles, which act as catalysts in various reactions. In medical research, gold(III) complexes exhibit anticancer activities by targeting thioredoxin reductase and other thiol-rich proteins, leading to cell death via reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Gold(III) acetate is unique due to its ability to decompose into gold nanoparticles, which are highly effective catalysts. Similar compounds include:
Gold(I) acetate: Another gold compound with different oxidation states and applications.
Gold(III) chloride: Used in similar applications but has different chemical properties.
Platinum(II) acetate: Used in catalysis and medical research, similar to gold(III) acetate but with different metal properties.
Gold(III) acetate stands out due to its specific decomposition properties and effectiveness in nanoparticle synthesis.
Eigenschaften
Molekularformel |
C6H12AuO6 |
|---|---|
Molekulargewicht |
377.12 g/mol |
IUPAC-Name |
acetic acid;gold |
InChI |
InChI=1S/3C2H4O2.Au/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChI-Schlüssel |
NERVDIDQKKAEHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B15286609.png)
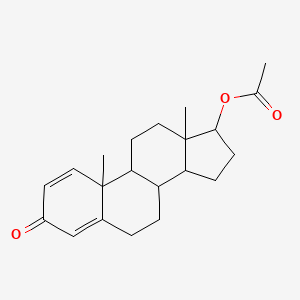
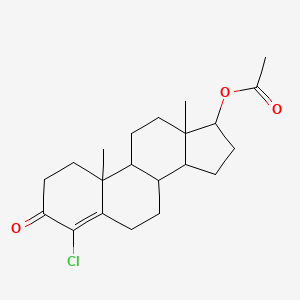
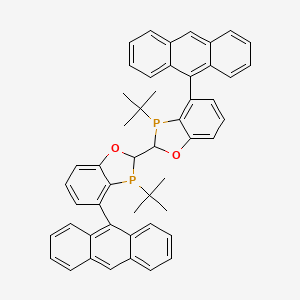
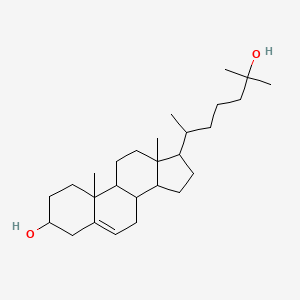
![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)
![4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-methoxy-2H-furan-5-one](/img/structure/B15286648.png)
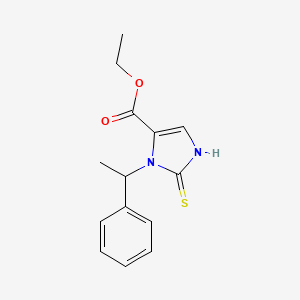
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B15286664.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid](/img/structure/B15286675.png)
![Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate](/img/structure/B15286691.png)
